N-(3-Pyridylmethyl)morpholine
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Overview
Description
4-(3-Pyridylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a pyridylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridylmethyl)morpholine typically involves the reaction of morpholine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
Morpholine+3-Pyridylmethyl chloride→4-(3-Pyridylmethyl)morpholine+HCl
Industrial Production Methods
Industrial production methods for 4-(3-Pyridylmethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylmethyl ketones, while reduction may produce pyridylmethyl alcohols.
Scientific Research Applications
4-(3-Pyridylmethyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Pyridylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacking the pyridylmethyl group.
Piperidine: Another six-membered heterocyclic amine with different chemical properties.
Pyridine: A basic heterocyclic aromatic compound that forms the core structure of the pyridylmethyl group.
Uniqueness
4-(3-Pyridylmethyl)morpholine is unique due to the presence of both the morpholine ring and the pyridylmethyl group, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wider range of reactions and interact with diverse molecular targets, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
17751-47-2 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h1-3,8H,4-7,9H2 |
InChI Key |
FQCOLPHEJORHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CN=CC=C2 |
Origin of Product |
United States |
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